(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL Efavirenz USP Related Compound A is an impurity of the non-nucleoside HIV-1 reverse transcriptase inhibitor, efavirenz. Efavirenz is an antiretroviral medication used to treat and prevent Type-1 HIV.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Intermediate in the preparation of Efavirenz (E425000) impurity.
Brand Name: Vulcanchem
CAS No.: 209414-27-7
VCID: VC21339554
InChI: InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1
SMILES: C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Molecular Formula: C13H11ClF3NO
Molecular Weight: 289.68 g/mol

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL

CAS No.: 209414-27-7

VCID: VC21339554

Molecular Formula: C13H11ClF3NO

Molecular Weight: 289.68 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL - 209414-27-7

Description

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is a complex organic compound with significant potential in various scientific fields, particularly in pharmacology and chemistry. Its unique structure features an amino group, a chlorophenyl group, a trifluoromethyl group, a cyclopropyl group, and a propyn-1-OL moiety. The compound's stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement .

Synthesis and Preparation

The synthesis of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL typically involves multi-step organic reactions. One common approach starts with the preparation of 2-amino-5-chlorophenol, which is then subjected to various functional group transformations to introduce the trifluoromethyl, cyclopropyl, and propyn-1-OL groups. Key steps may include halogenation, nucleophilic substitution, and cyclopropanation reactions under controlled conditions.

Industrial Production

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.

Biological Activity and Potential Applications

The biological activity of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit cytotoxic effects through mechanisms such as tubulin polymerization, similar to epothilones and taxanes, leading to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines:

Compound StructureCell Line TestedIC50 Value (µM)Mechanism of Action
Epothilone A AnalogBreast Cancer0.5Tubulin polymerization
(S)-1-(2-Amino-5-chlorophenyl)...Colon Cancer0.8Microtubule stabilization
(S)-1-(2-Amino-5-chlorophenyl)...Lung Cancer0.6Apoptosis induction via microtubule disruption

These findings suggest significant antiproliferative activity against multiple cancer types.

Similar Compounds

  • 2-Amino-5-chlorophenol: Shares the amino and chlorophenyl groups but lacks the trifluoromethyl, cyclopropyl, and propyn-1-OL moieties.

  • 1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-2-propyn-1-OL: Similar structure but without the cyclopropyl group.

  • 1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL (R)-enantiomer: The enantiomeric form with different stereochemistry.

Uniqueness

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Storage and Handling

  • Storage Temperature: 2-8°C, protected from light.

  • Solubility: Slightly soluble in chloroform, DMSO, and methanol .

  • Appearance: White to off-white solid .

CAS No. 209414-27-7
Product Name (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
Molecular Formula C13H11ClF3NO
Molecular Weight 289.68 g/mol
IUPAC Name (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Standard InChI InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1
Standard InChIKey KEMUGFRERPPUHB-LBPRGKRZSA-N
Isomeric SMILES C1CC1C#C[C@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
SMILES C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Canonical SMILES C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Appearance Off-White Solid
Melting Point 134-136°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol; (αS)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol; USP Efavirenz Related Compound A
PubChem Compound 11033574
Last Modified Aug 15 2023

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